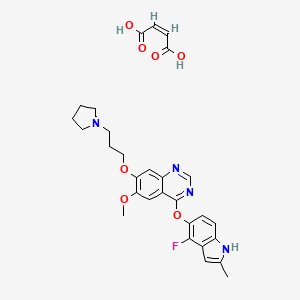

Cediranib Maleate

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 19 investigational indications.

See also: Cediranib (has active moiety).

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMGHBVACUJCRP-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31FN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857036-77-2 | |

| Record name | Cediranib maleate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857036772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 857036-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEDIRANIB MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68AYS9A614 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cediranib Maleate in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cediranib maleate, an indole ether quinazoline derivative, is a potent, orally bioavailable inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The VEGF signaling pathway is a key regulator of this process, making it a prime target for anti-cancer therapies.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in inhibiting angiogenesis, detailing its molecular targets, the downstream signaling pathways it affects, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Inhibition of VEGFR Tyrosine Kinases

Cediranib competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of VEGF receptors, thereby inhibiting their autophosphorylation and subsequent activation.[1][5] This blockade of VEGF signaling is the primary mechanism through which Cediranib exerts its anti-angiogenic effects.

Molecular Targets of Cediranib

Cediranib is a multi-targeted tyrosine kinase inhibitor, with high affinity for all three VEGF receptors:

-

VEGFR-1 (Flt-1): Inhibition of VEGFR-1 contributes to the anti-angiogenic effect and may also modulate the function of inflammatory cells.[6]

-

VEGFR-2 (KDR/Flk-1): This is the major mediator of VEGF-driven angiogenic responses in endothelial cells, including proliferation, migration, and survival.[7][8] Cediranib is a highly potent inhibitor of VEGFR-2.[9][10]

-

VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, its inhibition by Cediranib can impede the formation of lymphatic vessels, potentially reducing metastatic spread.[5][11]

In addition to the VEGFR family, Cediranib also demonstrates inhibitory activity against other structurally related receptor tyrosine kinases, including:

-

c-Kit: The receptor for stem cell factor, involved in various cellular processes.[1][12]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): These receptors play a role in the recruitment of pericytes and smooth muscle cells, which are important for vessel maturation and stability.[5][12]

The following DOT script visualizes the primary molecular targets of Cediranib.

Figure 1: Primary molecular targets of this compound.

The VEGF Signaling Pathway and Its Inhibition by Cediranib

The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[10] This activation initiates a cascade of downstream signaling pathways crucial for angiogenesis:

-

PI3K/Akt Pathway: Promotes endothelial cell survival and proliferation.[8]

-

PLCγ/PKC/MAPK Pathway: Induces endothelial cell proliferation and migration.[6]

-

Src Pathway: Regulates vascular permeability and cell migration.[7]

Cediranib's inhibition of VEGFR-2 phosphorylation effectively blocks the activation of these downstream pathways, leading to a suppression of angiogenesis.

The following diagram illustrates the VEGF signaling pathway and the point of inhibition by Cediranib.

Figure 2: The VEGF signaling pathway and its inhibition by Cediranib.

Quantitative Data on Cediranib's Inhibitory Activity

The potency of Cediranib against its various targets has been quantified in numerous preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values.

| Target | IC50 (nM) | Reference(s) |

| VEGFR-1 (Flt-1) | <1, 5 | [1][8][10] |

| VEGFR-2 (KDR/Flk-1) | <1, 0.5 | [1][9][10] |

| VEGFR-3 (Flt-4) | <3, 5 | [3][10] |

| c-Kit | 1-3, 2 | [8][12] |

| PDGFR-α | 5, 36 | [8][10] |

| PDGFR-β | 5, 8, 36 | [8][10] |

| FGFR1 | 26 | [9] |

Table 1: IC50 Values of Cediranib for Various Kinase Targets.

| Target | Ki (nM) - Data not available in search results |

| VEGFR-1 (Flt-1) | - |

| VEGFR-2 (KDR/Flk-1) | - |

| VEGFR-3 (Flt-4) | - |

| c-Kit | - |

| PDGFR-α | - |

| PDGFR-β | - |

Table 2: Ki Values of Cediranib for Various Kinase Targets.

Consequences of VEGFR Inhibition by Cediranib

The inhibition of VEGF signaling by Cediranib leads to several downstream anti-angiogenic effects that have been observed in both preclinical and clinical settings.

Reduction of Tumor Microvessel Density

Numerous studies have demonstrated that Cediranib treatment leads to a significant reduction in tumor microvessel density (MVD).[11][13] This is a direct consequence of the inhibition of endothelial cell proliferation and survival. In preclinical models, a significant reduction in tumor vessel density has been observed within 52 hours of daily administration.[14]

Vascular Normalization

Paradoxically, in addition to inhibiting the formation of new blood vessels, anti-VEGF therapies like Cediranib can also "normalize" the existing tumor vasculature.[13][14] This process is characterized by:

-

Decreased vessel permeability: Leading to a reduction in tumor-associated edema.[3][14]

-

Increased pericyte coverage: Resulting in more mature and stable vessels.[11]

-

More regular vascular architecture: A shift from a tortuous and leaky network to a more organized one.

This vascular normalization can create a "window of opportunity" where the improved blood flow can enhance the delivery and efficacy of concomitant cytotoxic therapies.[15]

| Effect on Tumor Vasculature | Observation | Reference(s) |

| Microvessel Density | Significant reduction in various tumor xenograft models. | [13][14] |

| Vascular Permeability (Ktrans) | Significant decrease observed in glioblastoma patients. | [15] |

| Vessel Diameter | Reduction in tumor vessel size. | [13] |

| Pericyte Coverage | Increased association of pericytes with endothelial cells. | [11] |

| Tumor Growth | Significant inhibition in a range of human tumor xenograft models. | [3][16] |

| Tumor Hypoxia | Can induce a transient increase in tumor hypoxia due to vascular regression. | [7][12] |

Table 3: Preclinical and Clinical Effects of Cediranib on Tumor Vasculature and Growth.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-angiogenic activity of Cediranib.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the ability of Cediranib to inhibit the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)

-

ATP

-

Kinase assay buffer

-

This compound

-

Phospho-tyrosine antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

96-well microplates

Protocol:

-

Prepare serial dilutions of Cediranib in kinase assay buffer.

-

In a 96-well plate, add the VEGFR-2 enzyme, the biotinylated peptide substrate, and the Cediranib dilutions (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.

-

Wash the plate to remove unbound components.

-

Add a phospho-tyrosine specific antibody to detect the phosphorylated substrate.

-

Add a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Add a suitable substrate for the enzyme and measure the resulting signal (e.g., luminescence or absorbance).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Cediranib concentration.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of Cediranib on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium (EGM)

-

Fetal bovine serum (FBS)

-

This compound

-

VEGF-A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Protocol:

-

Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well in EGM supplemented with FBS.

-

Allow the cells to adhere overnight.

-

Starve the cells in a low-serum medium for 24 hours.

-

Treat the cells with various concentrations of Cediranib in the presence or absence of a stimulating agent like VEGF-A (e.g., 10 ng/mL). Include appropriate controls (vehicle, VEGF-A alone).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the control and determine the IC50 value.[12][17][18]

Endothelial Cell Migration Assay (Scratch Wound Healing Assay)

This assay evaluates the effect of Cediranib on the migratory capacity of endothelial cells.

Materials:

-

HUVECs

-

EGM with FBS

-

This compound

-

VEGF-A

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip

Protocol:

-

Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.[6]

-

Wash the wells with PBS to remove detached cells.

-

Add fresh low-serum medium containing different concentrations of Cediranib, with or without VEGF-A.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24 hours.[5]

-

Measure the width of the scratch at different points at each time point.

-

Calculate the percentage of wound closure or migration rate for each condition.[6]

In Vivo Tumor Xenograft Model

This model is used to assess the in vivo anti-tumor and anti-angiogenic efficacy of Cediranib.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line (e.g., Calu-6 lung cancer, U87 glioblastoma)

-

This compound

-

Vehicle control (e.g., 0.5% HPMC)

-

Calipers

-

Micro-CT or MRI for imaging (optional)

-

Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel density)

Protocol:

-

Subcutaneously inject a suspension of human tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Cediranib (e.g., 1.5-6 mg/kg/day) or vehicle control orally once daily.[3][16]

-

Measure the tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumors can be processed for histological analysis to assess MVD by staining for endothelial markers like CD31.

-

Tumor growth inhibition can be calculated and statistical analysis performed to determine the efficacy of the treatment.

The following diagram provides a generalized workflow for evaluating an anti-angiogenic agent like Cediranib.

Figure 3: General experimental workflow for evaluating an anti-angiogenic agent.

Conclusion

This compound is a potent, multi-targeted inhibitor of VEGFR tyrosine kinases that effectively blocks the VEGF signaling pathway, a critical driver of tumor angiogenesis. Its mechanism of action translates into significant anti-tumor and anti-angiogenic effects, including a reduction in microvessel density and the normalization of tumor vasculature. The comprehensive in vitro and in vivo experimental approaches detailed in this guide provide a robust framework for the continued investigation and development of Cediranib and other anti-angiogenic agents for cancer therapy. Further research into biomarkers that predict response to Cediranib and strategies to overcome resistance will be crucial for optimizing its clinical utility.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessing the activity of cediranib, a VEGFR-2/3 tyrosine kinase inhibitor, against VEGFR-1 and members of the structurally related PDGFR family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of vascular endothelial growth factor signalling using cediranib (RECENTIN; AZD2171) enhances radiation response and causes substantial physiological changes in lung tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 8. Cediranib | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cediranib suppresses homology-directed DNA repair through down-regulation of BRCA1/2 and RAD51 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. 4.8. In Vivo Angiogenesis (Matrigel Plug) Assay [bio-protocol.org]

- 16. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 17. Combination Testing of Cediranib (AZD2171) against Childhood Cancer Models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 18. a graphvis `dot` script example · GitHub [gist.github.com]

The Role of Cediranib Maleate in VEGFR-2 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cediranib (AZD2171) is a potent, orally bioavailable small-molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1][2][3] Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of VEGF receptors, thereby blocking downstream signaling cascades crucial for angiogenesis, the formation of new blood vessels. This technical guide provides an in-depth exploration of the role of Cediranib Maleate in the VEGFR-2 signaling pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular interactions and experimental workflows.

Introduction to VEGFR-2 Signaling

The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis.[4] Expressed predominantly on vascular endothelial cells, its activation by VEGF ligands (primarily VEGF-A) initiates a signaling cascade that promotes endothelial cell proliferation, survival, migration, and permeability—hallmarks of angiogenesis.[4] In pathological conditions such as cancer, tumors exploit this pathway to secure a blood supply essential for their growth and metastasis.[5]

The signaling process begins when VEGF-A binds to the extracellular domain of VEGFR-2, inducing receptor dimerization.[4] This dimerization facilitates the autophosphorylation of multiple tyrosine residues within the receptor's intracellular kinase domain, creating docking sites for various signaling proteins and initiating downstream pathways.[4][6]

This compound: Mechanism of Action

Cediranib is a highly potent, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[7][8] By occupying the ATP-binding pocket of the VEGFR-2 kinase domain, Cediranib prevents the transfer of phosphate groups required for receptor autophosphorylation. This action effectively halts the activation of the receptor, even in the presence of VEGF-A ligand binding.[9] The result is a comprehensive blockade of all downstream signaling events originating from VEGFR-2.

The inhibitory effect of Cediranib is not limited to VEGFR-2. It is a pan-VEGFR inhibitor, also potently targeting VEGFR-1 and VEGFR-3, which are involved in angiogenesis and lymphangiogenesis, respectively.[3][5][10] This broad-spectrum activity contributes to its robust anti-angiogenic and anti-lymphangiogenic effects.[10]

Data Presentation: Potency and Pharmacokinetics

Cediranib's efficacy is quantified by its half-maximal inhibitory concentration (IC50), which measures its potency against various kinases. Its pharmacokinetic profile describes its absorption, distribution, metabolism, and excretion.

Table 1: In Vitro Inhibitory Activity of Cediranib

| Target Kinase | IC50 Value (nM) | Cellular Assay Context | Reference |

| VEGFR-2 (KDR) | <1 | Recombinant KDR tyrosine kinase | [8] |

| VEGFR-2 (KDR) | 0.5 | VEGF-stimulated KDR phosphorylation in HUVECs | [1][2] |

| VEGFR-2 (KDR) | 0.4 | VEGF-stimulated proliferation in HUVECs | [1][2] |

| VEGFR-1 (Flt-1) | <1 - 1.2 | Flt-1 kinase activity / cellular phosphorylation | [2][11] |

| VEGFR-3 (Flt-4) | <3 | Flt-4 kinase activity | [1][2] |

| c-Kit | 2 | c-Kit kinase activity | [2] |

| PDGFRβ | 5 | PDGFRβ kinase activity | [1] |

| PDGFRα | 5 | PDGFRα kinase activity | [2] |

| FGFR1 | 36 | FGFR1 kinase activity | [7] |

| CSF-1R | 110 | CSF-1R kinase activity | [7] |

HUVECs: Human Umbilical Vein Endothelial Cells

Table 2: Summary of Cediranib Pharmacokinetics in Adult Patients

| Parameter | Value | Notes | Reference |

| Administration | Oral, once-daily | Tablets administered as this compound | [3][12] |

| Time to Peak (Tmax) | 1 - 5 hours | Moderately slow absorption | [12] |

| Terminal Half-life (t½) | ~22 hours | Supports once-daily dosing | [3][12] |

| Apparent Clearance (CL/F) | 28.2 L/h | Moderate clearance | [3][13] |

| Protein Binding | ~95% | Binds to serum albumin and α1-acid glycoprotein | [12][13] |

| Metabolism | FMO1, FMO3, UGT1A4 | Metabolized via flavin-containing monooxygenase and glucuronosyl transferase | [12][13] |

| Excretion | Mainly in feces (59%) | <1% of unchanged drug excreted in urine | [12][13] |

Impact on VEGFR-2 Downstream Signaling Pathways

By preventing VEGFR-2 autophosphorylation, Cediranib effectively shuts down multiple downstream signaling cascades that are critical for angiogenic processes.

-

Proliferation (MAPK Pathway): Phosphorylation of VEGFR-2 at tyrosine Y1175 recruits Phospholipase C gamma (PLCγ). This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, a primary driver of endothelial cell proliferation.[4][6] Cediranib's inhibition of Y1175 phosphorylation blocks this pro-proliferative signal.[14]

-

Survival (PI3K/Akt Pathway): The Phosphoinositide 3-kinase (PI3K)-Akt pathway, a crucial regulator of cell survival and anti-apoptotic signals, is also activated downstream of VEGFR-2.[4][14] Cediranib treatment has been shown to inhibit the activation of Akt, thereby diminishing survival signals in endothelial cells.[14]

-

Migration (p38 MAPK Pathway): Endothelial cell migration, a key step in the formation of new vessel sprouts, is partly mediated by the p38 MAPK pathway, which is activated following VEGFR-2 phosphorylation at sites like Y1214.[6] Cediranib has been demonstrated to inhibit ligand-induced migration of endothelial cells.[10]

Experimental Protocols

Assessing the activity of Cediranib involves specific in vitro and cellular assays. Below are outlines of key experimental methodologies.

VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol determines the ability of Cediranib to inhibit ligand-induced VEGFR-2 phosphorylation in endothelial cells.

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells to near confluency.

-

Serum Starvation: Place cells in serum-free media for several hours to overnight. This reduces basal receptor activation.

-

Inhibitor Pre-treatment: Pretreat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with a specific VEGFR-2 ligand, such as VEGF-A (e.g., 50 ng/mL), for a short period (5-10 minutes) to induce maximal receptor phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors (e.g., sodium vanadate) to preserve the phosphorylation state of proteins.

-

Immunoprecipitation (IP): Incubate the cell lysates with an anti-VEGFR-2 antibody to specifically capture the receptor. Use Protein A/G beads to pull down the antibody-receptor complexes.

-

SDS-PAGE and Western Blotting: Elute the captured proteins from the beads, separate them by size using SDS-PAGE, and transfer them to a nitrocellulose or PVDF membrane.

-

Detection:

-

Probe the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine, 4G10).

-

Strip the membrane and re-probe with a primary antibody for total VEGFR-2 to serve as a loading control.

-

-

Analysis: Visualize the bands using a chemiluminescent substrate and quantify the band intensity. Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 to determine the degree of inhibition at each Cediranib concentration.

Endothelial Cell Proliferation Assay

This assay measures the functional consequence of VEGFR-2 inhibition on cell growth.

-

Cell Seeding: Seed HUVECs at a low density in a 96-well plate in low-serum media.

-

Treatment: Add varying concentrations of Cediranib along with a constant, growth-promoting concentration of VEGF-A. Include controls for basal growth (no VEGF) and maximal growth (VEGF only).

-

Incubation: Incubate the plates for 48-72 hours to allow for cell proliferation.

-

Quantification: Measure cell viability/proliferation using a standard method, such as:

-

MTS/MTT Assay: Measures mitochondrial activity in living cells.

-

BrdU Incorporation: Measures DNA synthesis in proliferating cells.

-

-

Analysis: Normalize the results to the VEGF-only control and plot the dose-response curve to determine the IC50 of Cediranib for inhibiting VEGF-stimulated proliferation.

Conclusion

This compound is a potent, multi-targeted inhibitor of VEGF receptors, with particularly high affinity for VEGFR-2. Its role is to act as a competitive inhibitor at the ATP-binding site of the receptor's kinase domain, thereby preventing the autophosphorylation necessary for signal transduction. This blockade effectively abrogates downstream signaling through the MAPK, PI3K/Akt, and p38 MAPK pathways, leading to the inhibition of endothelial cell proliferation, survival, and migration. These actions underpin its powerful anti-angiogenic effects observed in preclinical models and clinical trials.[5] Understanding this precise mechanism of action is fundamental for its rational application in oncology and for the development of next-generation anti-angiogenic therapies. Furthermore, emerging research has shown Cediranib also suppresses homology-directed DNA repair, providing a rationale for its use in combination with PARP inhibitors and expanding its therapeutic potential beyond angiogenesis inhibition alone.[7][15]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Phase 1 Trial and Pharmacokinetic Study of Cediranib, an Orally Bioavailable Pan–Vascular Endothelial Growth Factor Receptor Inhibitor, in Children and Adolescents With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cediranib | VEGFR | Tocris Bioscience [tocris.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The tyrosine kinase inhibitor cediranib blocks ligand-induced vascular endothelial growth factor receptor-3 activity and lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Population pharmacokinetic and exposure simulation analysis for cediranib (AZD2171) in pooled Phase I/II studies in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of Cediranib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fiercebiotech.com [fiercebiotech.com]

Cediranib Maleate molecular structure and chemical properties

Introduction: Cediranib Maleate, also known by its code name AZD2171, is a potent, orally administered small-molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1][2][3] It is the maleate salt of cediranib, an indole ether quinazoline derivative developed for its antineoplastic activities.[1][4] Cediranib competes with adenosine triphosphate (ATP) to bind to and inhibit all three VEGFRs (VEGFR-1, -2, and -3), thereby blocking VEGF-mediated signaling pathways essential for angiogenesis, the formation of new blood vessels required for tumor growth and survival.[1][3] Its efficacy has been evaluated in numerous clinical trials for various solid tumors, including ovarian cancer, lung cancer, and glioblastoma.[5][6][7]

Molecular Structure and Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is critical for researchers in drug formulation, pharmacology, and medicinal chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | (2Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline | [4][8] |

| Synonyms | AZD2171 Maleate, Recentin™ | [1][][10] |

| CAS Number | 857036-77-2 | [4][8][11] |

| Chemical Formula | C₂₉H₃₁FN₄O₇ | [4][8][] |

| Molecular Weight | 566.59 g/mol | [4][8][12] |

| Appearance | White to off-white solid powder | [][12] |

| Melting Point | 198.3-200.08 °C | [][12] |

| Solubility | Water: Insoluble or sparingly soluble (2.0 mg/mL) DMSO: ≥ 45 mg/mL | [][12][13] |

| InChI Key | JRMGHBVACUJCRP-BTJKTKAUSA-N | [8][] |

| SMILES | CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=C\C(=O)O)\C(=O)O | [4] |

Mechanism of Action and Signaling Pathways

Cediranib exerts its anti-tumor effects primarily by inhibiting angiogenesis. It is a highly potent, ATP-competitive inhibitor of the tyrosine kinase activity of all three VEGF receptors.[1][14] The binding of VEGF ligands to their receptors on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling. These pathways, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, promote endothelial cell proliferation, migration, survival, and vascular permeability.[15]

Cediranib's inhibition of VEGFR phosphorylation blocks these downstream signals, leading to the suppression of new blood vessel formation, which in turn starves tumors of essential nutrients and oxygen.[2][3] In addition to its potent activity against VEGFRs, Cediranib also demonstrates inhibitory effects on other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-Kit, which can also contribute to its overall anti-cancer activity.[6][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the activity of this compound.

1. In Vitro Kinase Inhibition Assay This assay quantifies the ability of Cediranib to inhibit the enzymatic activity of specific receptor tyrosine kinases.

-

Objective: To determine the IC₅₀ value of Cediranib against VEGFR-2 (KDR), VEGFR-1 (Flt-1), VEGFR-3 (Flt-4), c-Kit, and PDGFR.[14]

-

Materials: Recombinant human kinase enzymes, appropriate peptide substrates, ATP (at or just below Kₘ concentration), Cediranib stock solution (e.g., 10 mM in DMSO), assay buffer, 96-well plates, and an ELISA plate reader.[14]

-

Methodology:

-

Prepare serial dilutions of Cediranib in DMSO and then dilute into the assay buffer.

-

In a 96-well plate, add the kinase enzyme, the peptide substrate, and the diluted Cediranib or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 25-30°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction using an appropriate stop solution.

-

Quantify the amount of phosphorylated substrate using a specific antibody in an ELISA format.

-

Measure absorbance using a plate reader.

-

Calculate the percent inhibition for each Cediranib concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve. Cediranib has shown IC₅₀ values of <1 nM for VEGFR-2, 5 nM for VEGFR-1, and ≤3 nM for VEGFR-3.[][13]

-

2. In Vitro Cell Proliferation Assay This experiment assesses the effect of Cediranib on the proliferation of cancer cells.

-

Objective: To evaluate the anti-proliferative effect of Cediranib on a non-small-cell lung cancer cell line (A549).[15]

-

Materials: A549 cells, complete culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, Cediranib stock solution, and a cell viability reagent (e.g., CCK-8).[15]

-

Methodology:

-

Seed A549 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cediranib (e.g., 0, 3, 6, 9 µM) for a specified duration (e.g., 48 hours).[15]

-

After the incubation period, add the CCK-8 reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the concentration of Cediranib that inhibits cell growth by 50% (GI₅₀).

-

3. In Vivo Tumor Xenograft Study This protocol evaluates the anti-tumor efficacy of Cediranib in a living organism.

-

Objective: To assess the effect of orally administered Cediranib on the growth of human tumor xenografts in immunodeficient mice.[6][13]

-

Materials: Immunodeficient mice (e.g., nude mice), human tumor cells (e.g., NCI-H526), Matrigel (optional), Cediranib formulation for oral gavage (e.g., suspended in Tween 80), calipers, and animal scales.[13][16]

-

Methodology:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer Cediranib (e.g., ≥1.5 mg/kg) or vehicle control to the respective groups via oral gavage once daily.[13]

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length × width²)/2).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified endpoint size.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of Cediranib.

References

- 1. Facebook [cancer.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cediranib | C25H27FN4O3 | CID 9933475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C29H31FN4O7 | CID 11226834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cediranib - AstraZeneca - AdisInsight [adisinsight.springer.com]

- 8. go.drugbank.com [go.drugbank.com]

- 10. searchlf.ama-assn.org [searchlf.ama-assn.org]

- 11. GSRS [precision.fda.gov]

- 12. This compound | 857036-77-2 [chemicalbook.com]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Cediranib Induces Apoptosis, G1 Phase Cell Cycle Arrest, and Autophagy in Non-Small-Cell Lung Cancer Cell A549 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Cediranib Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cediranib maleate (AZD2171), a potent, orally administered small molecule, has been extensively investigated for its anti-cancer properties. Developed by AstraZeneca, it functions as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic domain of receptor tyrosine kinases (RTKs).[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of Cediranib, detailing its mechanism of action, in vitro and in vivo efficacy, and the key signaling pathways it modulates. The information is intended to support researchers, scientists, and drug development professionals in understanding the foundational science of this anti-angiogenic agent.

Mechanism of Action

Cediranib is a highly potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[2] Its primary mechanism of action is the blockade of VEGF signaling, a critical pathway for angiogenesis—the formation of new blood vessels that is essential for tumor growth and metastasis.[3] Cediranib demonstrates potent, ATP-competitive inhibition by binding to the intracellular domain of all three VEGF receptors.[1]

The drug exhibits high affinity for VEGFR-2 (KDR/Flk-1), the principal mediator of VEGF-driven angiogenesis.[1] It also effectively inhibits VEGFR-1 (Flt-1) and VEGFR-3 (Flt-4), which are involved in both angiogenesis and lymphangiogenesis.[4][5] Beyond the VEGFR family, Cediranib shows significant inhibitory activity against other structurally related RTKs, including platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) and c-Kit, albeit with varying potencies.[1][6] This multi-targeted profile contributes to its broad anti-tumor activity.[7]

Data Presentation: Quantitative Analysis of Cediranib Activity

The preclinical efficacy of Cediranib has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data, providing a comparative view of its inhibitory potency and anti-tumor effects.

Table 1: In Vitro Kinase Inhibition of Cediranib

| Target Kinase | Assay Type | IC50 Value | Source(s) |

| VEGFR-1 (Flt-1) | Recombinant Enzyme Assay | 5 nM | [8][9] |

| VEGFR-1 (Flt-1) | Cellular Phosphorylation Assay | 1.2 nM | [6][10] |

| VEGFR-2 (KDR) | Recombinant Enzyme Assay | <1 nM | [3][8][9] |

| VEGFR-2 (KDR) | Cellular Phosphorylation Assay (HUVECs) | 0.5 nM | [4][9] |

| VEGFR-3 (Flt-4) | Recombinant Enzyme Assay | ≤3 nM | [4][8] |

| c-Kit | Recombinant Enzyme Assay | 2 nM | [4][8] |

| c-Kit | Cellular Phosphorylation Assay | 1-3 nM | [6] |

| PDGFR-α | Recombinant Enzyme Assay | <0.036 µM | [1] |

| PDGFR-β | Recombinant Enzyme Assay | <0.005 µM | [1] |

| PDGFR-β | Cellular Phosphorylation Assay | 12-32 nM | [6] |

| FGFR-1 | Recombinant Enzyme Assay | <0.026 µM | [1] |

Table 2: In Vitro Cellular and Anti-Angiogenic Activity of Cediranib

| Assay | Cell Line/System | Endpoint | IC50 / Effective Concentration | Source(s) |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-stimulated proliferation | 0.4 nM | [8][11] |

| Cell Proliferation | NCI-H526 | SCF-stimulated proliferation | 13 nM | [6][10] |

| Cell Proliferation | Human Vascular Smooth Muscle Cells | PDGF-BB-stimulated proliferation | 32 nM | [6] |

| Cell Proliferation | Osteosarcoma Cells | PDGF-BB-stimulated proliferation | 64 nM | [6] |

| Cell Proliferation | A549 (NSCLC) | Cell Viability (48h) | ~10.4% reduction at 6 µM, ~32.34% reduction at 9 µM | [12] |

| Vessel Sprouting | Fibroblast/Endothelial Cell Co-culture | Reduction in vessel area, length, and branching | Sub-nanomolar concentrations | [8][11] |

Table 3: In Vivo Anti-Tumor Efficacy of Cediranib in Xenograft Models

| Tumor Type | Xenograft Model | Dose | Effect | Source(s) |

| Colon, Lung, Prostate, Breast, Ovary | Human Tumor Xenografts | 1.5 mg/kg/day (oral) | Statistically significant tumor growth inhibition | [1][11] |

| Renal Cell Carcinoma | Murine RENCA model | 5 mg/kg/day (oral) | Significant reduction of primary tumor growth | [4] |

| Glioblastoma | C6 Rat Glial Tumor Xenografts | 0.75 mg/kg (oral) | 46% to 61% reduction in ligand-induced PDGFR-α and PDGFR-β phosphorylation | [6] |

| Lung | Calu-6 Human Lung Tumor Xenografts | Not specified | Significant reduction in tumor microvessel density within 52 hours | [4] |

| Non-Small-Cell Lung Cancer | Calu-3 Xenografts | Not specified | Significantly smaller tumor size and tumor regression | [13][14] |

| Colorectal Cancer | HT29 Xenografts | 1.5 mg/kg/day and 3 mg/kg/day (oral) | Significant tumor growth inhibition | [15] |

| Ovarian Cancer | Patient-Derived Xenografts (EOC-PDX) | Not specified | Prolonged survival when combined with chemotherapy | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for key experiments cited in this guide.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cediranib against specific receptor tyrosine kinases.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant kinase domains are purified. A generic substrate, such as poly(Glu, Tyr) 4:1, or a specific peptide substrate is used.[17][18]

-

Reaction Mixture: The kinase, substrate, and varying concentrations of Cediranib are incubated in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA).[19]

-

Initiation: The reaction is initiated by the addition of ATP, often radiolabeled with [γ-32P]ATP.[19][20]

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[19][20]

-

Termination: The reaction is stopped, typically by adding EDTA or a loading dye and heating.[17][21]

-

Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves separating the phosphorylated substrate by SDS-PAGE and detecting the incorporated radioactivity.[19] Non-radioactive methods may use technologies like ADP-Glo, which measures ADP production as an indicator of kinase activity.[20]

-

Data Analysis: The percentage of kinase inhibition at each Cediranib concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assays

Objective: To measure the ability of Cediranib to inhibit ligand-induced phosphorylation of its target receptors within a cellular context.

General Protocol:

-

Cell Culture: Cells expressing the target receptor (e.g., HUVECs for VEGFR-2, AG1-G1-Flt1 cells for VEGFR-1) are cultured to sub-confluency.[6][10]

-

Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of Cediranib for a defined time.

-

Ligand Stimulation: The specific ligand (e.g., VEGF-A, PDGF-BB, SCF) is added to stimulate receptor phosphorylation for a short period.[6]

-

Cell Lysis: Cells are washed and lysed to extract proteins.

-

Analysis: The level of phosphorylated receptor is determined by Western blotting or ELISA using phospho-specific antibodies.[12] Total receptor levels are also measured as a loading control.

-

Data Analysis: The inhibition of phosphorylation is quantified relative to the ligand-stimulated control without the inhibitor, and IC50 values are calculated.

Cell Proliferation Assays

Objective: To assess the effect of Cediranib on the proliferation of cells, particularly endothelial cells.

General Protocol:

-

Cell Seeding: Cells (e.g., HUVECs) are seeded in multi-well plates.[11]

-

Treatment: After cell attachment, the medium is replaced with a growth medium containing a stimulating ligand (e.g., VEGF) and varying concentrations of Cediranib.

-

Incubation: Cells are incubated for a period of time (e.g., 48-72 hours).[10][12]

-

Quantification: Cell viability or proliferation is measured using assays such as MTT, XTT, or by direct cell counting.

-

Data Analysis: The percentage of proliferation inhibition is calculated compared to the stimulated control, and IC50 values are determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Cediranib in a living organism.

General Protocol:

-

Cell Implantation: Human tumor cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).[13][22]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into control and treatment groups. Cediranib is typically administered orally once daily.[1][11]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., three times per week).[13]

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

-

Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the control group. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.[4]

Signaling Pathways and Visualizations

Cediranib exerts its anti-tumor effects by modulating key signaling pathways downstream of its target receptors. The primary pathway inhibited is the VEGF signaling cascade.

VEGF Signaling Pathway Inhibition by Cediranib

Upon binding of VEGF to its receptors (VEGFRs), the receptors dimerize and autophosphorylate, initiating downstream signaling cascades. These include the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is also crucial for cell proliferation and migration.[12] Cediranib, by blocking the initial phosphorylation of VEGFRs, effectively shuts down these pro-angiogenic and pro-survival signals in endothelial cells.

Caption: Inhibition of VEGF signaling pathways by Cediranib.

Experimental Workflow for In Vivo Xenograft Study

The logical flow of a typical preclinical in vivo efficacy study is depicted below. This workflow ensures a systematic evaluation of the anti-tumor activity of a compound like Cediranib.

Caption: Standard workflow for a preclinical xenograft study.

Conclusion

The preclinical data for this compound robustly demonstrate its potent anti-angiogenic and anti-tumor activities. Its primary mechanism, the potent inhibition of VEGFR tyrosine kinases, translates into significant efficacy in both in vitro and in vivo models of various cancers. The multi-targeted nature of Cediranib, encompassing c-Kit and PDGFR, likely contributes to its broad spectrum of activity. This in-depth technical guide, with its summarized quantitative data, detailed experimental protocols, and pathway visualizations, provides a solid foundation for further research and development of this and similar targeted therapies. The presented information underscores the value of a well-characterized preclinical profile in guiding the clinical investigation of novel anti-cancer agents.

References

- 1. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cediranib - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Antitumor and Antiangiogenic Activity of Cediranib in a Preclinical Model of Renal Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the activity of cediranib, a VEGFR-2/3 tyrosine kinase inhibitor, against VEGFR-1 and members of the structurally related PDGFR family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cediranib Induces Apoptosis, G1 Phase Cell Cycle Arrest, and Autophagy in Non-Small-Cell Lung Cancer Cell A549 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acute vascular response to cediranib treatment in human non-small-cell lung cancer xenografts with different tumour stromal architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cediranib combined with chemotherapy reduces tumor dissemination and prolongs the survival of mice bearing patient-derived ovarian cancer xenografts with different responsiveness to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro kinase assay [protocols.io]

- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

- 21. In vitro kinase activity [protocols.io]

- 22. reactionbiology.com [reactionbiology.com]

A Technical Guide to the In Vitro Effects of Cediranib Maleate on Endothelial Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Cediranib Maleate, a potent tyrosine kinase inhibitor, on the proliferation of endothelial cells. Cediranib (also known as AZD2171) is recognized as a powerful inhibitor of vascular endothelial growth factor (VEGF) receptor signaling, a critical pathway in angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2] Understanding its precise mechanism and quantifiable effects at the cellular level is paramount for its application in oncology and other angiogenesis-dependent diseases.

Core Mechanism of Action: Inhibition of VEGF Signaling

Cediranib exerts its anti-proliferative effects by targeting the receptor tyrosine kinases (RTKs) on endothelial cells.[2] Specifically, it is a potent, orally available, pan-VEGF receptor inhibitor that blocks all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[3][4] The binding of VEGF ligands to these receptors initiates a signaling cascade that promotes endothelial cell proliferation, migration, survival, and vascular permeability.[2][5] Cediranib functions as an ATP-competitive inhibitor, preventing the autophosphorylation of the tyrosine kinase domain that occurs upon ligand-receptor binding.[3] This blockade halts the downstream signaling required for angiogenesis.[6]

The diagram below illustrates the inhibitory action of Cediranib on the canonical VEGF signaling pathway in an endothelial cell.

Quantitative Data on Cediranib's In Vitro Potency

Cediranib demonstrates high potency against key kinases involved in angiogenesis. The half-maximal inhibitory concentration (IC₅₀) values from various in vitro assays quantify its efficacy in inhibiting both receptor activation and subsequent cellular proliferation.

Table 1: Inhibition of Receptor Tyrosine Kinase Phosphorylation

| Target Kinase | Cell Line / System | Ligand / Stimulus | IC₅₀ Value | Reference |

|---|---|---|---|---|

| KDR (VEGFR-2) | Recombinant Enzyme | ATP | < 1 nmol/L | [3] |

| VEGFR-1 | AG1-G1-Flt1 cells | VEGF-A | 1.2 nmol/L | [7] |

| VEGFR-2 | Human Endothelial Cells | VEGF-E | ≤ 1 nmol/L | [8] |

| VEGFR-3 | Human Endothelial Cells | VEGF-C156S | ≤ 1 nmol/L | [8] |

| c-Kit | Cellular Assay | Stem Cell Factor | 1-3 nmol/L | [7] |

| PDGFR-β | Cellular Assay | PDGF-BB | 12-32 nmol/L | [7] |

| PDGFR-α | Cellular Assay | PDGF-AA | 12-32 nmol/L |[7] |

Table 2: Inhibition of Endothelial and Related Cell Proliferation

| Cell Type | Ligand / Stimulus | Assay Type | Cediranib Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Lymphatic & Blood Endothelial Cells | VEGF-C156S or VEGF-E | MTT Assay | 0.1 - 10 nmol/L | Dose-dependent inhibition of ligand-induced growth. | [9] |

| Human Vascular Smooth Muscle Cells | PDGF-BB | Cellular Proliferation Assay | 32 nmol/L | IC₅₀ for proliferation. | [7] |

| Osteosarcoma Cells | PDGF-BB | Cellular Proliferation Assay | 64 nmol/L | IC₅₀ for proliferation. | [7] |

| Gastrointestinal Cancer Cell Lines | VEGF-A, -B, or -C | SRB Assay | 100 nmol/L | No significant effect on tumor cell proliferation. |[10][11] |

Note: While Cediranib potently inhibits endothelial cell proliferation, some studies show it does not directly inhibit the proliferation of certain tumor cell lines, highlighting its primary role as an anti-angiogenic, rather than a cytotoxic, agent.[11]

Key Experimental Protocols

The assessment of Cediranib's effect on endothelial cell proliferation typically involves stimulating cultured cells with a VEGF ligand in the presence of varying concentrations of the inhibitor.

This protocol provides a framework for quantifying the anti-proliferative effects of Cediranib.

Objective: To measure the dose-dependent inhibition of VEGF-stimulated endothelial cell proliferation by this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells (e.g., HDMECs).

-

Endothelial Growth Medium (EGM-2).

-

Basal medium (serum-free) for starvation.

-

Recombinant human VEGF-A (or other ligands like VEGF-C, VEGF-E).

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) reagent.

-

Plate reader.

Methodology:

-

Cell Seeding: Plate HUVECs in 96-well plates at a density of 2,000-5,000 cells/well in complete EGM-2 medium and incubate for 24 hours to allow for attachment.

-

Serum Starvation: Replace the medium with serum-free basal medium and incubate for 16-24 hours. This synchronizes the cells in the G0 phase and reduces baseline proliferation.

-

Treatment:

-

Prepare serial dilutions of Cediranib in serum-free medium.

-

Add the Cediranib dilutions to the appropriate wells. Include a "vehicle control" with DMSO at the same concentration as the highest Cediranib dose.

-

After a pre-incubation period (e.g., 1 hour), add the pro-angiogenic stimulus (e.g., VEGF-A at 10-50 ng/mL) to all wells except the negative control.

-

-

Incubation: Incubate the plate for 48-72 hours to allow for cell proliferation.

-

Quantification (MTT Assay Example):

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance readings to the control wells.

-

Plot the percentage of proliferation inhibition against the logarithm of Cediranib concentration to determine the IC₅₀ value.

-

The workflow for a typical proliferation assay is visualized below.

References

- 1. Cediranib - Wikipedia [en.wikipedia.org]

- 2. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Population pharmacokinetic and exposure simulation analysis for cediranib (AZD2171) in pooled Phase I/II studies in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Assessing the activity of cediranib, a VEGFR-2/3 tyrosine kinase inhibitor, against VEGFR-1 and members of the structurally related PDGFR family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The tyrosine kinase inhibitor cediranib blocks ligand-induced vascular endothelial growth factor receptor-3 activity and lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting vascular endothelial growth factor receptor-1 and -3 with cediranib (AZD2171): effects on migration and invasion of gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting vascular endothelial growth factor receptor-1 and -3 with cediranib (AZD2171): effects on migration and invasion of gastrointestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Cediranib Maleate on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cediranib maleate, a potent, orally administered small-molecule tyrosine kinase inhibitor, has demonstrated significant activity in modulating the complex tumor microenvironment (TME). By primarily targeting vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3, cediranib exerts profound effects on tumor angiogenesis, leading to a "normalization" of the tumor vasculature. This vascular modulation, in turn, influences tumor hypoxia, immune cell infiltration, and the efficacy of combination therapies. This technical guide provides an in-depth analysis of the mechanisms of action of cediranib on the TME, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Mechanism of Action of this compound

Cediranib is a multi-target tyrosine kinase inhibitor with high affinity for all three VEGFRs, playing a critical role in both angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).[1][2][3] It also exhibits inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) and c-Kit.[1] Its primary mechanism within the TME is the competitive inhibition of ATP binding to the intracellular tyrosine kinase domain of these receptors, which blocks downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[1][3]

Inhibition of VEGF Signaling

The binding of VEGF ligands to their receptors on endothelial cells is a critical step in angiogenesis. Cediranib's potent inhibition of VEGFR-2, the primary mediator of VEGF-driven angiogenesis, leads to a cascade of anti-angiogenic effects.[1][4] Furthermore, its activity against VEGFR-1 and VEGFR-3 disrupts both angiogenesis and lymphangiogenesis, the latter being a key route for tumor metastasis.[1][4][5]

Below is a diagram illustrating the VEGF signaling pathway and the point of inhibition by Cediranib.

Caption: VEGF signaling pathway and Cediranib's point of inhibition.

Impact on Tumor Vasculature and Angiogenesis

Cediranib's primary and most well-documented effect on the TME is its impact on the tumor vasculature. It not only inhibits the formation of new blood vessels but also normalizes the existing abnormal and leaky tumor vasculature.

Anti-Angiogenic Effects

Preclinical studies have consistently demonstrated that cediranib significantly reduces microvessel density in a variety of tumor models.[1][5] This anti-angiogenic activity is a direct consequence of its inhibition of VEGFR signaling in endothelial cells.

Vascular Normalization

A key concept in the action of anti-angiogenic agents like cediranib is "vascular normalization." Tumors often have a chaotic and inefficient vasculature characterized by tortuous, dilated, and hyperpermeable vessels. This leads to increased interstitial fluid pressure, hypoxia, and reduced delivery of therapeutic agents. Cediranib has been shown to prune immature vessels and strengthen the remaining ones, leading to:

-

Decreased vessel permeability and diameter: This reduces vasogenic edema, a significant complication, particularly in brain tumors like glioblastoma.[1][6]

-

Improved pericyte coverage: Pericytes are crucial for vessel stability, and their increased association with tumor vessels is a hallmark of normalization.[6]

-

Thinner basement membrane: This can also contribute to improved vessel function.[6]

This normalization process creates a "window of opportunity" where the improved blood flow can enhance the delivery and efficacy of concomitant cytotoxic chemotherapy and radiation.[1]

Below is a diagram illustrating the concept of tumor vascular normalization by Cediranib.

Caption: The process of tumor vascular normalization induced by Cediranib.

Modulation of the Immune Microenvironment

Beyond its vascular effects, cediranib also significantly influences the immune landscape within the TME. The interplay between angiogenesis and immune suppression is a critical area of cancer research, and cediranib's activity highlights this connection.

Increased T-Cell Infiltration

Several studies have shown that short-term treatment with cediranib can lead to an increase in the infiltration of CD3+, CD4+, and CD8+ T cells into the tumor.[7][8] This is likely a consequence of vascular normalization, which can facilitate the trafficking of immune cells into the tumor bed.

Alterations in Myeloid Cell Populations

Cediranib treatment has been associated with a decrease in F4/80+ macrophages in some tumor models.[7][8] Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are often key drivers of an immunosuppressive TME, and modulation of these populations could contribute to an anti-tumor immune response.

Immune-Mediated Resistance Mechanisms

Prolonged treatment with cediranib can lead to the development of resistance, and this is often linked to changes in the immune microenvironment. In some preclinical models of ovarian cancer, resistance was associated with:

-

Upregulation of IL-6 and JAK/STAT signaling: This pathway can promote tumor cell survival and angiogenesis, counteracting the effects of VEGFR inhibition.[7][8][9]

-

Increased PD-1/PD-L1 expression: In tumors with lower intrinsic IL-6 signaling, resistance can be driven by the upregulation of immune checkpoint proteins like PD-1 on immune cells and its ligand PD-L1 on tumor cells.[7][9]

These findings provide a strong rationale for combining cediranib with immune checkpoint inhibitors or agents targeting the IL-6 pathway to overcome resistance and enhance therapeutic efficacy.

Below is a diagram illustrating the dual role of Cediranib in modulating the immune microenvironment.

Caption: Dual effects of Cediranib on the tumor immune microenvironment.

Quantitative Data on Cediranib's Impact

The following tables summarize quantitative data from key preclinical studies investigating the effects of cediranib on the TME.

Table 1: In Vivo Efficacy of Cediranib in Murine High-Grade Serous Ovarian Cancer (HGSOC) Models

| Model | Treatment | Outcome Measure | Result | p-value | Reference |

| 30200 | Cediranib (5 mg/kg) | Omental Tumor Weight | Decrease from ~80 mg to ~30 mg | < 0.05 | [7][8] |

| 60577 | Cediranib (5 mg/kg) | Omental Tumor Weight | Decrease from ~65 mg to ~30 mg | < 0.005 | [7][8] |

| 30200 | Cediranib (5 mg/kg) | CD3+ T-cell Infiltration | Significant Increase | < 0.007 | [7][8] |

| 30200 | Cediranib (5 mg/kg) | CD4+ T-cell Infiltration | Significant Increase | < 0.01 | [7][8] |

| 30200 | Cediranib (5 mg/kg) | CD8+ T-cell Infiltration | Significant Increase | < 0.02 | [7][8] |

| 30200 | Cediranib (5 mg/kg) | F4/80+ Macrophages | Significant Decrease | < 0.005 | [7][8] |

| 60577 | Cediranib + anti-PD-1 | Median Survival | 68 days (vs. 49 days for control) | < 0.001 | [7][8] |

Table 2: In Vitro Inhibitory Activity of Cediranib

| Target Kinase | IC50 (µM) | Reference |

| VEGFR-2 | <0.001 | [1] |

| VEGFR-3 | <0.003 | [1] |

| c-Kit | <0.002 | [1] |

| PDGFR-β | <0.005 | [1] |

| PDGFR-α | <0.036 | [1] |

| FGFR-1 | <0.026 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline typical experimental protocols used to study the effects of cediranib on the TME.

In Vivo Murine Tumor Models

Objective: To evaluate the in vivo efficacy and impact of cediranib on tumor growth and the TME.

Models:

-

Syngeneic Orthotopic Models: High-grade serous ovarian cancer (HGSOC) cell lines (e.g., 30200, 60577) are injected intraperitoneally into immunocompetent mice (e.g., FVB).[7][8] This allows for the study of the interaction between the tumor, the TME, and the host immune system.

-

Xenograft Models: Human tumor cell lines (e.g., from colon, lung, prostate, breast, ovary) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice).[1][10] These models are useful for assessing the direct anti-tumor and anti-angiogenic effects of cediranib.

Treatment Regimen:

-

Cediranib is typically administered via oral gavage at doses ranging from 1.5 to 6 mg/kg, once daily, five times a week.[5][7][9]

-

Control groups receive the vehicle used to dissolve cediranib.

-

For combination studies, other agents (e.g., anti-IL6 or anti-PD-1 antibodies) are administered according to established protocols.[7][9]

Endpoint Analysis:

-

Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or omental weight (for ovarian cancer models).[7][8]

-

Survival is a key endpoint in many studies.

-

At the study endpoint, tumors are harvested for further analysis.

Below is a workflow diagram for a typical in vivo experiment.

Caption: A generalized workflow for in vivo studies of Cediranib.

Analysis of the Tumor Microenvironment

Flow Cytometry:

-

Objective: To quantify immune cell populations within the tumor.

-

Protocol:

-

Harvested tumors are mechanically and enzymatically dissociated into single-cell suspensions.

-

Cells are stained with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, F4/80).[7][8]

-

Stained cells are analyzed using a flow cytometer to identify and quantify different immune cell subsets.

-

Immunohistochemistry (IHC):

-

Objective: To visualize the spatial distribution of proteins of interest within the tumor tissue.

-

Protocol:

-

Tumor tissues are fixed, embedded in paraffin, and sectioned.

-

Sections are incubated with primary antibodies against targets such as endomucin (to visualize blood vessels) or pSTAT3 (to assess signaling pathway activation).[9]

-

A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

-

Stained sections are imaged using a microscope.

-

Magnetic Resonance Imaging (MRI):

-

Objective: To non-invasively assess tumor vascular characteristics in vivo.

-

Protocol:

Conclusion

This compound exerts a multifaceted impact on the tumor microenvironment, primarily through the inhibition of VEGFR signaling. Its ability to induce vascular normalization provides a strong rationale for its use in combination with other anti-cancer therapies. Furthermore, the modulation of the immune microenvironment by cediranib opens up new avenues for combination with immunotherapies. A thorough understanding of its mechanisms of action, supported by robust preclinical and clinical data, is essential for the continued development and optimal clinical application of this targeted agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing cancer therapy through the strategic targeting of the tumor microenvironment.

References

- 1. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cediranib, an Oral Inhibitor of Vascular Endothelial Growth Factor Receptor Kinases, Is an Active Drug in Recurrent Epithelial Ovarian, Fallopian Tube, and Peritoneal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immune Mechanisms of Resistance to Cediranib in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Advantages of Tyrosine Kinase Anti-Angiogenic Cediranib over Bevacizumab: Cell Cycle Abrogation and Synergy with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cediranib Maleate in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Cediranib Maleate (also known as AZD2171 or Recentin) is a potent, orally bioavailable pan-vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor.[1][2] It effectively targets all three VEGF receptors (VEGFR-1, -2, and -3) and also shows inhibitory activity against c-Kit and platelet-derived growth factor receptor (PDGFR).[3][4] By competitively binding to the ATP-binding site of these receptors, Cediranib blocks VEGF-mediated signaling pathways, consequently inhibiting angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[1][5] These characteristics make it a valuable tool in cancer research, particularly for studying tumor angiogenesis and for the development of anti-cancer therapies.

This document provides a detailed protocol for the preparation and application of this compound for in vitro cell culture experiments.

Quantitative Data Summary

The following table summarizes the key properties and recommended concentrations for this compound in cell culture applications.

| Parameter | Value | Source(s) |

| Molecular Weight | 566.58 g/mol | [3] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [3][6] |

| Solubility in DMSO | Up to 100 mg/mL (~176 mM) | [3] |

| Solubility in Water/Ethanol | Insoluble | [3][7] |

| Recommended Stock Conc. | 10 mM in fresh, anhydrous DMSO | [6][8] |

| Stock Solution Storage | -20°C for short-term; -80°C for long-term | General Lab Practice |

| Typical Working Conc. | 1 nM - 15 µM (Cell line dependent) | [6][9] |

| Vehicle Control | DMSO at the same final concentration as the highest treatment dose | [9] |

Mechanism of Action: VEGFR Signaling Inhibition

Cediranib exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGF receptors. The diagram below illustrates the signaling pathway targeted by Cediranib.

Caption: Cediranib inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.

Experimental Protocols

I. Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials and Equipment:

-

This compound powder (e.g., Selleck Chemicals, ApexBio)

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate Required Mass: Determine the mass of this compound powder needed. For 1 mL of a 10 mM stock solution (MW = 566.58 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 566.58 g/mol * (1000 mg / 1 g) = 5.67 mg

-

Weighing: Carefully weigh out 5.67 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Dissolving: Add 1 mL of fresh, anhydrous DMSO to the tube. It is critical to use fresh DMSO as moisture can reduce the solubility of the compound.[3][6]

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. Store the aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

II. Preparation of Working Solutions for Cell Treatment

This protocol details the dilution of the stock solution into the final working concentrations in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution (e.g., 1.5 mL or 15 mL conical tubes)

Procedure:

-

Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. For example, to treat cells in a 6-well plate (2 mL final volume per well) with concentrations of 3 µM, 6 µM, and 9 µM:

-

For 9 µM: Add 1.8 µL of 10 mM stock to 1998.2 µL of medium.

-

For 6 µM: Add 1.2 µL of 10 mM stock to 1998.8 µL of medium.

-

For 3 µM: Add 0.6 µL of 10 mM stock to 1999.4 µL of medium.

-

Note: It is often easier to perform an intermediate dilution (e.g., to 100 µM) in medium first, then make the final dilutions from this intermediate stock.

-

-

Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO as used for the highest drug concentration to the same final volume of medium. In the example above, the highest DMSO volume is 1.8 µL in ~2 mL, resulting in a final DMSO concentration of ~0.09%. The control would be 1.8 µL of DMSO in 2 mL of medium.[9]

-

Mix and Use: Gently mix each working solution by pipetting or inverting. Use the freshly prepared solutions immediately to treat the cells.

III. Application to Cell Culture

Procedure:

-